1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-pyridin-2-ylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-4-6-12(11-7)8-3-1-2-5-10-8/h1-6H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWTUCBUSLAMGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=CC(=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630492 |

Source

|

| Record name | 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014631-58-3 |

Source

|

| Record name | 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis. It details the predominant synthetic strategy, the Knorr pyrazole synthesis, via cyclocondensation, and explores alternative methodologies. The guide emphasizes the underlying chemical principles, provides detailed, field-proven experimental protocols, and offers insights into reaction optimization.

Introduction and Strategic Overview

This compound is a valuable building block, incorporating both a pyridine and a pyrazole-3-carboxylic acid moiety. These structural features are prevalent in a wide range of biologically active molecules. The synthesis of this target molecule primarily relies on the robust and well-established Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2][3][4][5][6] This approach is favored for its reliability, high yields, and the ready availability of starting materials.

This guide will focus on the most practical and efficient pathway, which utilizes 2-hydrazinopyridine and a suitable 1,3-dicarbonyl synthon, specifically a 2,4-dioxobutanoate ester. We will dissect this pathway from a mechanistic standpoint, provide a detailed experimental protocol for its execution, and discuss key considerations for optimization and scale-up.

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of the target molecule reveals a logical disconnection at the pyrazole ring, pointing directly to the Knorr synthesis as a primary strategy. The key bond formations are between the two nitrogen atoms of a hydrazine and the two carbonyl carbons of a 1,3-dicarbonyl compound.

-

Disconnection: Cleavage of the N1-C5 and N2-C3 bonds of the pyrazole ring.

-

Synthons: This disconnection leads to two key synthons: a pyridin-2-yl hydrazine cation and a 3-carboxy-1,3-dicarbonyl dianion.

-

Practical Starting Materials: The corresponding real-world reagents are 2-hydrazinopyridine and an ester of 2,4-dioxobutanoic acid (e.g., ethyl 2,4-dioxobutanoate).

This pathway is selected for its convergence, efficiency, and high regioselectivity, which is a critical consideration in pyrazole synthesis.[7]

The Primary Synthetic Pathway: Cyclocondensation

The cornerstone for synthesizing this compound is the cyclocondensation reaction between 2-hydrazinopyridine and an ethyl 2,4-dioxobutanoate derivative.[1][2][4][5] This reaction proceeds in two main stages: initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Mechanistic Insights

The reaction is typically catalyzed by a small amount of acid. The mechanism proceeds as follows:

-

Nucleophilic Attack: The more nucleophilic nitrogen atom of 2-hydrazinopyridine attacks one of the carbonyl groups of the dicarbonyl compound.

-

Formation of Hydrazone Intermediate: A molecule of water is eliminated to form a stable hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion.

-

Dehydration: The resulting cyclic intermediate readily dehydrates to form the stable, aromatic pyrazole ring.[6][7]

-

Hydrolysis: The final step involves the hydrolysis of the ester group to the desired carboxylic acid, typically under basic conditions.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. google.com [google.com]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic Acid

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the pyrazole moiety is a "privileged structure," consistently appearing in blockbuster drugs due to its versatile biological activities and synthetic accessibility.[1][2][3] When functionalized with a pyridinyl group and a carboxylic acid, as in 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 1014631-58-3), the resulting molecule presents a unique combination of properties that are highly attractive for drug discovery and development.[4] The pyridine ring introduces a basic nitrogen atom, capable of forming key hydrogen bonds and salt bridges, while the pyrazole core acts as a stable, aromatic linker.[2] The carboxylic acid not only provides a strong acidic center but also serves as a critical synthetic handle for creating amides, esters, and other derivatives to modulate activity and pharmacokinetic profiles.[4][5]

This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. Understanding these characteristics—from lipophilicity and acidity to spectroscopic behavior and solid-state properties—is paramount for researchers aiming to leverage this molecule as a building block for novel therapeutics. The following sections detail both predicted data and established experimental protocols, offering a practical framework for its application in a research setting.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. This compound is a compact, rigid structure containing three key functional regions: an acidic carboxylic acid, a basic pyridine ring, and an aromatic pyrazole linker.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₂ | [6] |

| Molecular Weight | 189.17 g/mol | [6] |

| CAS Number | 1014631-58-3 | [6] |

| Hydrogen Bond Donors | 1 (Carboxylic Acid OH) | [6] |

| Hydrogen Bond Acceptors | 4 (Pyridine N, 2 Pyrazole N, Carbonyl O) | [6] |

| Rotatable Bonds | 2 | [6] |

These fundamental properties suggest a molecule capable of engaging in a variety of intermolecular interactions, including hydrogen bonding and π-stacking, which are critical for target binding and for defining its solid-state characteristics.

Lipophilicity and Polarity: Predicting Membrane Permeability

The balance between hydrophilicity and lipophilicity is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This balance is quantitatively assessed by the partition coefficient (LogP) and the topological polar surface area (TPSA).

| Parameter | Predicted Value | Significance in Drug Discovery |

| LogP (Octanol/Water) | 0.9655 | Indicates balanced lipophilicity; favorable for cell membrane permeability without excessive accumulation in fatty tissues.[6] |

| TPSA | 68.01 Ų | Suggests good potential for oral bioavailability, as it falls below the common threshold of 140 Ų associated with poor permeability.[6] |

The causality behind these values lies in the molecular structure. The pyridine and pyrazole rings contribute to the lipophilic character, while the carboxylic acid and nitrogen atoms provide the polarity necessary for aqueous interaction. A LogP near 1.0 is often considered a sweet spot, avoiding the poor absorption of highly polar molecules and the poor aqueous solubility of highly lipophilic ones.

Experimental Workflow: LogP Determination

The "Shake-Flask" method remains the gold standard for experimentally determining LogP. The workflow is designed to measure the equilibrium distribution of the compound between two immiscible phases, typically n-octanol and water.

Protocol: Determination of Thermodynamic Solubility

This method determines the equilibrium solubility at various pH values, providing a complete picture of the compound's pH-solubility profile.

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 9).

-

Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.

-

Sample Processing: After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solids.

-

Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each buffer solution.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides the definitive structural confirmation of a molecule. The following data are predicted based on the known spectral properties of its constituent functional groups. [7]

| Technique | Expected Key Features |

|---|---|

| ¹H NMR | ~10-12 ppm: Broad singlet, exchangeable with D₂O, corresponding to the carboxylic acid proton (OH ). [7]~7.0-8.5 ppm: A series of doublets and triplets corresponding to the distinct protons on the pyridine and pyrazole rings. |

| ¹³C NMR | ~160-180 ppm: Signal for the carboxylic acid carbonyl carbon (C =O). [7]~110-150 ppm: Multiple signals for the aromatic carbons of the two heterocyclic rings. |

| IR Spectroscopy | ~2500-3300 cm⁻¹: Very broad band due to the O-H stretching of the hydrogen-bonded carboxylic acid. ~1700-1730 cm⁻¹: Strong, sharp absorption from the C=O stretch of the carboxylic acid. ~1400-1600 cm⁻¹: Multiple peaks corresponding to C=C and C=N stretching vibrations within the aromatic rings. |

| Mass Spectrometry | [M+H]⁺: Expected at m/z 190.06. Fragmentation: Likely loss of CO₂ (44 Da) or the entire COOH group (45 Da) from the molecular ion. |

Solid-State Properties

The arrangement of molecules in the solid state influences critical properties like melting point, stability, and dissolution rate.

-

Expected State: this compound is expected to be a crystalline solid at room temperature. Its rigid planar structure and capacity for strong intermolecular hydrogen bonding (e.g., carboxylic acid dimers, acid-pyridine interactions) favor an ordered crystal lattice. [8]* Melting Point: While no experimental data for this specific molecule was found, related structures such as 1H-Pyrazole-3-carboxylic acid and 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid exhibit high melting points (197-213 °C). [9]A similar high melting point is anticipated, indicative of a stable crystal lattice.

-

Crystallography: Single-crystal X-ray diffraction would be the definitive technique to elucidate its three-dimensional structure. Such an analysis would confirm the planarity of the ring systems and reveal the precise hydrogen-bonding network in the solid state, which governs its physical properties. [8]

Conclusion

This compound is a molecule of significant interest for drug discovery, possessing a well-balanced physicochemical profile. Its moderate lipophilicity (LogP ≈ 1) and favorable polar surface area (TPSA ≈ 68 Ų) suggest good potential for oral bioavailability. The presence of both acidic and basic centers confers pH-dependent solubility, a crucial factor for formulation and in vivo behavior. The distinct spectroscopic signatures provide clear methods for its identification and quantification. As a stable, crystalline solid with versatile functional handles, it stands as a valuable and strategic building block for the synthesis of next-generation therapeutics.

References

- The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. Google Vertex AI Search.

- 1014631-58-3 | this compound | ChemScene. ChemScene.

- Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed.

- 1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid - PubChem. National Institutes of Health.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.

- Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. SpringerLink.

- Current status of pyrazole and its biological activities. PubMed Central, National Institutes of Health.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.

- Recent Developments in the Biological Activities of 2-Pyrazoline Derivatives. ResearchGate.

- 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid. PubMed Central, National Institutes of Health.

- 1H-Pyrazole-3-carboxylic acid 97 1621-91-6. Sigma-Aldrich.

- 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid-Intermediate for Chlorantraniliprole. Autech Industry Co.,Limited.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agreencobio.com [agreencobio.com]

An In-Depth Technical Guide to 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid (CAS Number: 1014631-58-3)

A Keystone Building Block for Advanced Pharmaceutical and Materials Science Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest to researchers in drug discovery, medicinal chemistry, and materials science. This document moves beyond a simple recitation of facts to offer in-depth scientific insights, validated protocols, and a forward-looking perspective on its applications.

Molecular Overview and Physicochemical Properties

This compound is a bifunctional molecule featuring a pyrazole-3-carboxylic acid moiety N-substituted with a pyridin-2-yl group. This unique arrangement of aromatic and functional groups imparts specific electronic and steric properties that make it a valuable synthon.

The fusion of the electron-deficient pyridine ring with the pyrazole core creates a molecule with a distinct charge distribution, influencing its reactivity and intermolecular interactions. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, including amidation, esterification, and the formation of coordination complexes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1014631-58-3 | [1] |

| Molecular Formula | C₉H₇N₃O₂ | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 68.01 Ų | [1] |

| logP (calculated) | 0.9655 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be logically approached through the well-established cyclocondensation reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. A robust and scalable synthetic route involves a two-step process, starting with the synthesis of the key intermediate, 2-hydrazinopyridine.

Step 1: Synthesis of 2-Hydrazinopyridine

The precursor, 2-hydrazinopyridine, is accessible from the reaction of 2-chloropyridine with hydrazine hydrate. This nucleophilic aromatic substitution reaction is a standard and efficient method for introducing a hydrazine moiety onto the pyridine ring.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyridine (1 equivalent) and an excess of hydrazine hydrate (3-5 equivalents) in a suitable solvent such as ethanol or water. The excess hydrazine hydrate serves as both a reactant and a base to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess hydrazine hydrate. The resulting residue is then partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 2-hydrazinopyridine.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-hydrazinopyridine.

Step 2: Synthesis of this compound

The final product is synthesized via the cyclocondensation of 2-hydrazinopyridine with a suitable three-carbon building block, such as ethyl pyruvate, followed by hydrolysis of the resulting ester.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydrazinopyridine (1 equivalent) and ethyl pyruvate (1.1 equivalents) in a suitable solvent like ethanol or acetic acid.

-

Reaction Conditions: Heat the mixture to reflux for 6-12 hours. The reaction progress can be monitored by TLC.

-

Work-up and Isolation of Ester Intermediate: Upon completion, cool the reaction mixture and concentrate under reduced pressure. The residue can be purified by column chromatography to yield ethyl 1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate.

-

Hydrolysis: Dissolve the purified ester in a mixture of ethanol and an aqueous solution of a base (e.g., 2M NaOH or KOH). Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Final Product Isolation and Purification: Acidify the reaction mixture with a mineral acid (e.g., 2M HCl) to a pH of approximately 3-4. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for this specific compound, the following characterization data is predicted based on the analysis of its structural features and comparison with closely related analogues.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrazole rings.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-6' (Pyridine) | ~8.5 | dd | ~4.8, 1.0 | Deshielded due to proximity to nitrogen and ring currents. |

| H-4' (Pyridine) | ~8.0 | ddd | ~8.0, 7.5, 1.8 | Typical aromatic region for pyridine. |

| H-3' (Pyridine) | ~7.8 | d | ~8.0 | Typical aromatic region for pyridine. |

| H-5' (Pyridine) | ~7.3 | ddd | ~7.5, 4.8, 1.0 | Typical aromatic region for pyridine. |

| H-5 (Pyrazole) | ~8.9 | d | ~2.5 | Deshielded due to attachment to two nitrogen atoms. |

| H-4 (Pyrazole) | ~7.0 | d | ~2.5 | Shielded relative to H-5. |

| COOH | >12.0 | br s | - | Broad singlet characteristic of a carboxylic acid proton. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C=O | ~163 | Typical for a carboxylic acid carbonyl. |

| C-2' (Pyridine) | ~150 | Attached to nitrogen. |

| C-6' (Pyridine) | ~148 | Attached to nitrogen. |

| C-3 (Pyrazole) | ~145 | Attached to carboxylic acid and nitrogen. |

| C-4' (Pyridine) | ~139 | Aromatic carbon. |

| C-5 (Pyrazole) | ~130 | Aromatic carbon. |

| C-3' (Pyridine) | ~123 | Aromatic carbon. |

| C-5' (Pyridine) | ~115 | Aromatic carbon. |

| C-4 (Pyrazole) | ~110 | Aromatic carbon. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2500 | Broad | O-H stretch of carboxylic acid (hydrogen-bonded) |

| ~1700 | Strong | C=O stretch of carboxylic acid |

| 1600-1450 | Medium-Strong | C=C and C=N stretching of aromatic rings |

| ~1300 | Medium | C-O stretch and O-H bend of carboxylic acid |

Mass Spectrometry (Predicted)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 189. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentation of the pyridyl-pyrazole core.

Applications in Research and Development

The unique structural features of this compound make it a highly valuable building block in several areas of chemical and pharmaceutical research.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs.[2] The title compound serves as a key intermediate in the synthesis of novel therapeutic agents. A notable application is in the development of urate transporter 1 (URAT-1) inhibitors for the treatment of hyperuricemic nephropathy.[3] Derivatives of this compound have shown significant potential in reducing serum uric acid levels and protecting kidney function.[3]

Coordination Chemistry and Materials Science

The presence of multiple nitrogen atoms and a carboxylic acid group makes this compound an excellent ligand for the formation of coordination polymers and metal-organic frameworks (MOFs). The pyrazole and pyridine nitrogens can coordinate to metal centers, while the carboxylate group can act as a bridging or chelating ligand, leading to the formation of diverse and complex supramolecular structures. These materials have potential applications in catalysis, gas storage, and sensing.

Safety and Handling

-

General Hazards: Assumed to be harmful if swallowed and may cause skin and eye irritation.[4][5]

-

Handling Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

This compound is a versatile and valuable building block with significant potential in drug discovery and materials science. Its straightforward synthesis and the reactive handles it possesses allow for the creation of a diverse range of derivatives with interesting biological and material properties. As research into novel therapeutics and advanced materials continues, the importance of this and related heterocyclic compounds is set to grow.

References

-

Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. European Journal of Medicinal Chemistry. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

Spectroscopic Data for 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights into the spectroscopic characterization of this heterocyclic compound. While comprehensive experimental data for this specific molecule is not widely available in the public domain, this guide constructs a robust spectroscopic profile based on data from closely related analogs and computational predictions.

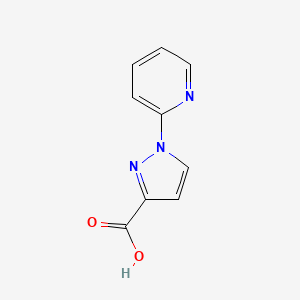

Introduction and Molecular Structure

This compound (C₉H₇N₃O₂) is a heterocyclic compound featuring a pyridine ring linked to a pyrazole-3-carboxylic acid moiety.[1] The arrangement of nitrogen atoms in both rings makes it a compelling scaffold for medicinal chemistry, potentially acting as a chelating agent or a pharmacophore in various biological targets. Accurate spectroscopic characterization is paramount for confirming its synthesis, assessing its purity, and understanding its electronic and structural properties.

The molecular weight of this compound is 189.17 g/mol .[1]

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of heterocyclic carboxylic acids is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectrum: Predicted Data and Interpretation

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is presented below. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 12 ppm.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| COOH | ~13.0 | br s | - |

| H5' (Pyridine) | ~8.5 | d | ~4.5 |

| H4 (Pyrazole) | ~8.2 | d | ~2.5 |

| H3' (Pyridine) | ~8.0 | d | ~8.0 |

| H4' (Pyridine) | ~7.8 | t | ~7.5 |

| H5 (Pyrazole) | ~7.3 | d | ~2.5 |

| H6' (Pyridine) | ~7.2 | t | ~6.0 |

Interpretation:

-

COOH Proton: The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and intramolecular hydrogen bonding, resulting in a broad signal in the downfield region.

-

Pyridine Protons: The protons on the pyridine ring are expected to appear in the aromatic region (7.0-8.5 ppm). The H5' proton, being adjacent to the nitrogen, is the most deshielded. The coupling patterns (doublets and triplets) arise from spin-spin coupling with neighboring protons.

-

Pyrazole Protons: The protons on the pyrazole ring also resonate in the aromatic region. The relative positions of H4 and H5 are influenced by the electron-withdrawing carboxylic acid group and the pyridine ring.

¹³C NMR Spectrum: Predicted Data and Interpretation

The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | ~165 |

| C2' (Pyridine) | ~152 |

| C6' (Pyridine) | ~148 |

| C4' (Pyridine) | ~140 |

| C3 (Pyrazole) | ~138 |

| C5 (Pyrazole) | ~132 |

| C3' (Pyridine) | ~122 |

| C5' (Pyridine) | ~114 |

| C4 (Pyrazole) | ~110 |

Interpretation:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded carbon, appearing at the lowest field (~165 ppm).

-

Pyridine and Pyrazole Carbons: The carbons of the aromatic rings appear in the range of 110-155 ppm. The carbons directly attached to nitrogen atoms (C2', C6', C3, C5) are generally more deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Expected IR Absorption Bands and Interpretation

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300-2500 | Broad, Strong |

| C-H (Aromatic) | 3100-3000 | Medium |

| C=O (Carboxylic Acid) | 1725-1700 | Strong |

| C=N, C=C (Aromatic) | 1600-1450 | Medium to Strong |

| C-O (Carboxylic Acid) | 1320-1210 | Strong |

| O-H bend (Carboxylic Acid) | 1440-1395 | Medium |

Interpretation:

-

O-H Stretch: A very broad and strong absorption band in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

C=O Stretch: A strong, sharp peak between 1725-1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.

-

Aromatic Stretches: Medium intensity bands in the 1600-1450 cm⁻¹ range are indicative of C=C and C=N stretching vibrations within the pyridine and pyrazole rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound due to its polarity.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred to obtain accurate mass measurements.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. Both positive and negative ion modes can be employed.

Expected Mass Spectrum and Fragmentation

-

Molecular Ion Peak: In positive ion mode, the molecular ion peak [M+H]⁺ is expected at an m/z of 190.06. In negative ion mode, the [M-H]⁻ peak would be at m/z 188.05.

-

Fragmentation: A characteristic fragmentation pathway would be the loss of the carboxylic acid group (COOH, 45 Da), leading to a fragment ion at m/z 145. This would be followed by further fragmentation of the pyridine and pyrazole rings.

Fragmentation Pathway Diagram:

Caption: Predicted fragmentation pathway for this compound.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. While based on predictions and analogies to similar structures, the presented NMR, IR, and MS data offer a robust framework for the characterization of this compound. The detailed interpretation of the expected spectral features serves as a valuable resource for scientists working on the synthesis and application of this and related heterocyclic molecules. The protocols outlined herein represent standard methodologies in the field, ensuring that any future experimental work can be conducted in a reliable and reproducible manner.

References

- Sener, A., et al. (2004). Synthesis and Some Reactions of 4-Benzoyl-5-Phenyl-1-Pyridin-2-yl-1H- Pyrazole-3-Carboxylic Acid. Turkish Journal of Chemistry, 28(3), 271-278.

-

Shen, L., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1612. Available at: [Link]

-

Shen, L., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Center for Biotechnology Information. Available at: [Link]

Sources

The Pyrazole Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. When functionalized with a carboxylic acid group, this scaffold gives rise to pyrazole carboxylic acid derivatives, a class of compounds exhibiting an exceptionally broad and potent range of biological activities.[1][2] This guide provides an in-depth exploration of these derivatives, moving from their fundamental synthesis and structure-activity relationships to their specific therapeutic applications as anti-inflammatory, anticancer, and antimicrobial agents. We will dissect the molecular mechanisms underpinning these activities, provide field-proven experimental protocols for their evaluation, and present a forward-looking perspective on their role in developing next-generation therapeutics.

The Pyrazole Core: Structural Significance and Synthetic Strategy

The versatility of the pyrazole ring is rooted in its unique electronic properties and the synthetic accessibility of its derivatives.[2] Electrophilic substitution reactions tend to occur at the C4 position, while nucleophilic attacks are favored at C3 and C5, allowing for precise molecular tailoring.[2] The carboxylic acid moiety, often at the C3 or C4 position, serves as a critical pharmacophore, frequently engaging in key hydrogen bonding interactions within biological targets.

General Synthesis of Pyrazole Carboxylic Acid Derivatives

A prevalent and robust method for synthesizing the pyrazole core involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. This approach allows for significant diversity in the final product by varying the substituents on both reactants.

Caption: General workflow for the synthesis of pyrazole carboxylic acid derivatives.

Experimental Protocol: Synthesis of Ethyl 5-(phenyl)-1H-pyrazole-3-carboxylate

This protocol provides a representative example of pyrazole carboxylic acid synthesis.

Causality: The reaction begins with a Claisen condensation to form the necessary 1,3-dicarbonyl intermediate. Sodium ethoxide acts as a strong base to deprotonate the α-carbon of the acetophenone, initiating the reaction. The subsequent cyclization with hydrazine hydrate is driven by the formation of a stable aromatic pyrazole ring. Glacial acetic acid serves as a catalyst for the condensation and dehydration steps.

Methodology:

-

Intermediate Synthesis:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (1 eq.) in absolute ethanol.

-

Slowly add a mixture of diethyl oxalate (1 eq.) and a substituted acetophenone (1 eq.) to the flask.

-

Reflux the mixture for 6-8 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, acidify with dilute HCl, and extract the resulting ethyl-2,4-dioxo-4-phenylbutanoate intermediate with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[3]

-

-

Cyclization to Pyrazole:

-

Dissolve the intermediate from Step 1 in glacial acetic acid.

-

Add hydrazine hydrate (1.1 eq.) dropwise to the solution.

-

Reflux the mixture for 4-6 hours.[3]

-

Monitor the reaction completion by TLC.

-

Pour the cooled reaction mixture into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure ethyl 5-(phenyl)-1H-pyrazole-3-carboxylate.

-

-

Characterization: Confirm the structure of the synthesized compound using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4][5]

Anti-Inflammatory Activity: The COX-2 Inhibition Paradigm

Perhaps the most well-known application of pyrazole carboxylic acid derivatives is in anti-inflammatory therapy. The commercial success of Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor, has cemented the importance of this scaffold.[2]

Mechanism of Action: Selective COX-2 Inhibition

Inflammation, pain, and fever are mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[6] Two isoforms exist: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation.[6]

Non-selective NSAIDs inhibit both isoforms, leading to therapeutic effects but also to gastrointestinal side effects.[7] Pyrazole derivatives like Celecoxib achieve their improved safety profile by selectively inhibiting COX-2.[6] This selectivity is attributed to the presence of a sulfonamide side chain that binds to a specific hydrophilic pocket in the COX-2 active site, a feature absent in COX-1.[7][8]

Caption: Mechanism of selective COX-2 inhibition by pyrazole carboxylic acid derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol allows for the quantitative assessment of a compound's ability to inhibit COX-2 activity.

Causality: The assay measures the enzymatic conversion of a substrate (arachidonic acid) to a product (prostaglandin E2, PGE2) by recombinant human COX-2. A successful inhibitor will reduce the amount of PGE2 produced. The concentration of PGE2 is typically quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare solutions of recombinant human COX-2 enzyme, arachidonic acid (substrate), and the test pyrazole derivative at various concentrations.

-

-

Enzymatic Reaction:

-

In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and the test compound (or vehicle control).

-

Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

-

PGE2 Quantification (ELISA):

-

Use a commercial PGE2 ELISA kit.

-

Add the reaction mixture from step 2 to the ELISA plate pre-coated with a capture antibody.

-

Follow the kit manufacturer's instructions for adding PGE2 conjugate, substrate, and stop solution.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of the inhibitor and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

-

Anticancer Activity: A Multi-Targeted Approach

Pyrazole carboxylic acid derivatives have emerged as potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[9][10] Their efficacy stems from their ability to interact with multiple key targets in cancer signaling pathways.[11][12]

Key Anticancer Mechanisms

-

Kinase Inhibition: Many derivatives are designed as inhibitors of protein kinases crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGF-R), and Cyclin-Dependent Kinases (CDKs).[10][11]

-

Induction of Apoptosis: These compounds can trigger programmed cell death by activating pro-apoptotic proteins (e.g., CASP3, CASP9) and/or inhibiting anti-apoptotic molecules like PDK1 and AKT1.[13]

-

Cell Cycle Arrest: They can halt the progression of the cell cycle, often at the G1 or SubG1 phase, by upregulating cell cycle inhibitors like p21 and p27.[9][13]

-

Inhibition of Angiogenesis: Some derivatives can prevent the formation of new blood vessels that supply tumors by decreasing the expression of factors like VEGF.[13]

-

DNA Intercalation: Certain polysubstituted pyrazoles have been shown to bind to the minor groove of DNA, interfering with replication and transcription.[11]

| Derivative Class | Target/Mechanism | Cancer Cell Lines | IC50 Range (µM) | Reference |

| Pyrazole-Oxindole Conjugates | Tubulin Polymerization Inhibition | MCF-7, A549, HCT-116 | 0.83 - 1.81 | [9] |

| Pyrazole Carbaldehydes | PI3 Kinase Inhibition | MCF-7 (Breast) | 0.25 | [11] |

| Selanyl-1H-pyrazoles | Dual EGFR/VEGFR-2 Inhibition | HepG2 (Liver) | 13.85 - 15.98 | [11] |

| Polysubstituted Pyrazoles | DNA Minor Groove Binding | HepG2 (Liver) | 2.0 | [11] |

| Pyrazolo[4,3-d]pyrimidines | mTOR Inhibition | HeLa, A549, PC-3 | 14 - 37 | [12] |

Table 1: Representative Anticancer Activities of Pyrazole Carboxylic Acid Derivatives.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as a proxy for cell viability and proliferation.

Causality: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect.

Methodology:

-

Cell Culture:

-

Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrazole derivative in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound (and a vehicle control).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Incubation:

-

Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully remove the MTT-containing medium.

-

Add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Shake the plate gently to ensure complete dissolution.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.

-

Plot the cell viability against the log concentration of the compound to determine the IC50 value.

-

Antimicrobial Activity: A Broad-Spectrum Defense

The pyrazole carboxylic acid scaffold is a fertile ground for the discovery of novel antimicrobial agents, with derivatives showing activity against a wide range of bacteria and fungi.[14][15][16]

Spectrum of Activity

-

Antibacterial: Activity has been demonstrated against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[17][18] Some derivatives have shown particular potency against drug-resistant strains like MRSA.[18]

-

Antifungal: Many derivatives are effective against pathogenic fungi, most notably Candida albicans, but also other species like Candida tropicalis and Aspergillus niger.[4][17]

The mechanism of antimicrobial action is often linked to the inhibition of essential cellular processes, though the specific targets can vary widely. The structure-activity relationship is critical, with the nature and position of substituents on the pyrazole and phenyl rings significantly influencing potency and spectrum.[4]

| Derivative Class | Target Organism | Activity Metric | Value | Reference |

| Pyrazolylthiazole Carboxylic Acids | S. aureus (Gram +) | MIC | 6.25 µg/mL | [19] |

| Pyrazole-3,4-dicarboxylic Acids | Candida albicans (Fungus) | Inhibition Zone | High | [4] |

| Quinoline-substituted Pyrazoles | S. aureus, B. subtilis | MIC | 0.12-0.98 µg/mL | [18] |

| Imidazo-pyridine Pyrazoles | E. coli, K. pneumoniae | MBC | <1 µg/mL | [18] |

Table 2: Representative Antimicrobial Activities of Pyrazole Derivatives.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: By exposing a standardized inoculum of bacteria or fungi to serial dilutions of a test compound, one can identify the precise concentration at which microbial growth is inhibited. This provides a quantitative measure of the compound's potency.

Methodology:

-

Preparation:

-

Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Perform a two-fold serial dilution of the test pyrazole derivative in a 96-well microtiter plate.

-

-

Inoculation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

-

-

Incubation:

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

-

Result Interpretation:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound in which there is no visible growth.

-

A colorimetric indicator (e.g., resazurin) can be added to aid in determining viability.

-

References

- Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).

- Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net.

- Celecoxib. (n.d.). In Wikipedia.

- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.

- Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx.

- What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse.

- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). RSC Publishing.

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.).

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025, August 6). ResearchGate.

- Mert, S., et al. (2014).

- Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024, September 3).

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI.

- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).

- Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. (n.d.). Scilit.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021, February 1). Mini-Reviews in Organic Chemistry, 18(1), 93-109.

- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). MDPI.

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.

- Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26).

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.

- Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. (2015, March 15). PubMed.

- Antibacterial pyrazoles: tackling resistant bacteria. (2022, January 20). PMC - NIH.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12).

- Marinescu, M., & Zalaru, C. M. (2021).

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 7. Celecoxib - Wikipedia [en.wikipedia.org]

- 8. news-medical.net [news-medical.net]

- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 13. ClinPGx [clinpgx.org]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 16. meddocsonline.org [meddocsonline.org]

- 17. scilit.com [scilit.com]

- 18. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyridinyl-Pyrazole Scaffold: A Privileged Motif for Targeting Key Therapeutic Kinases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The pyridinyl-pyrazole scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. This guide provides a comprehensive technical overview of the key therapeutic targets of pyridinyl-pyrazole compounds, delving into the underlying signaling pathways, and offering detailed, field-proven experimental protocols for target validation and compound characterization. By synthesizing technical accuracy with practical insights, this document aims to empower researchers and drug development professionals to effectively navigate the complexities of kinase inhibitor discovery and advance the development of novel therapeutics.

Introduction: The Ascendancy of the Pyridinyl-Pyrazole Core in Kinase Inhibition

The pyrazole ring system is a prominent feature in a multitude of pharmacologically active agents.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a "privileged scaffold" in drug discovery.[2] When coupled with a pyridine moiety, the resulting pyridinyl-pyrazole core offers a versatile framework for designing potent and selective inhibitors of protein kinases, a class of enzymes frequently dysregulated in a spectrum of human diseases, most notably cancer and inflammatory disorders.[3][4]

The rationale behind the efficacy of this scaffold lies in its ability to mimic the purine core of ATP, enabling competitive binding within the kinase hinge region. The nitrogen atoms of both the pyridine and pyrazole rings can act as hydrogen bond acceptors and donors, forming critical interactions with the kinase backbone. Furthermore, the substituent positions on both rings provide ample vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will explore the major kinase targets of pyridinyl-pyrazole compounds, providing the scientific rationale for their therapeutic relevance and detailed methodologies for their investigation.

Key Therapeutic Targets and Their Signaling Networks

Pyridinyl-pyrazole compounds have demonstrated potent inhibitory activity against several key protein kinases implicated in disease pathogenesis. The following sections will detail these targets, their roles in cellular signaling, and the rationale for their inhibition.

p38 Mitogen-Activated Protein Kinase (MAPK): A Central Regulator of Inflammation

The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress.[5][6] Dysregulation of this pathway is a hallmark of numerous inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Pyridinyl-pyrazole and related pyrazole urea-based compounds have been extensively developed as potent p38 MAPK inhibitors.[7] One notable example is the clinical candidate BIRB 796.[7]

Signaling Pathway and Point of Inhibition:

Upon activation by upstream kinases like MKK3 and MKK6, p38 MAPK phosphorylates a range of downstream substrates, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[6][8] Pyridinyl-pyrazole inhibitors typically bind to the ATP-binding pocket of p38, preventing its catalytic activity and thereby blocking the downstream inflammatory cascade.[9]

Caption: p38 MAPK signaling pathway and inhibition.

c-Jun N-terminal Kinase (JNK): A Key Player in Apoptosis and Neurodegeneration

The JNK signaling pathway, another member of the MAPK family, is activated by various stress stimuli and plays a crucial role in apoptosis, inflammation, and neuronal function.[10][11] JNK3, a specific isoform highly expressed in the brain, is a particularly attractive target for neurodegenerative diseases.[12] Pyridinyl-pyrazole compounds have been developed as potent and selective JNK inhibitors, with some demonstrating good brain penetration.[12]

Signaling Pathway and Point of Inhibition:

The JNK cascade involves a three-tiered kinase module where a MAP3K activates MKK4/7, which in turn phosphorylates and activates JNK.[13] Activated JNK then translocates to the nucleus to phosphorylate transcription factors like c-Jun, modulating gene expression related to apoptosis and other cellular responses.[11] Pyridinyl-pyrazole inhibitors act as ATP-competitive inhibitors of JNK, preventing the phosphorylation of its downstream substrates.[12]

Caption: JNK signaling pathway and inhibition.

B-Raf: A Critical Oncogene in the MAPK/ERK Pathway

The B-Raf kinase is a key component of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which regulates cell proliferation, differentiation, and survival.[14][15] Activating mutations in the BRAF gene, particularly the V600E mutation, are found in a significant percentage of human cancers, including melanoma and colorectal cancer, making it a prime therapeutic target.[15] Pyrazolopyridine and related pyrazole-based compounds have been developed as potent and selective B-Raf inhibitors.[2]

Signaling Pathway and Point of Inhibition:

In normal cells, B-Raf is activated by RAS-GTP, leading to the phosphorylation and activation of MEK1/2, which in turn activates ERK1/2.[4] In cancer cells with the B-Raf V600E mutation, the kinase is constitutively active, leading to uncontrolled cell proliferation.[16] Pyridinyl-pyrazole inhibitors bind to the ATP-binding site of B-Raf, including the mutant form, and block its kinase activity, thereby inhibiting downstream signaling and tumor growth.[2]

Caption: B-Raf/MEK/ERK signaling pathway and inhibition.

Vascular Endothelial Growth Factor Receptor (VEGFR): A Key Mediator of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[12] The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are the primary drivers of this process.[12][17] Inhibition of VEGFR-2 signaling is a well-established anti-cancer strategy. Pyrazole and pyridinyl-pyrazole derivatives have been identified as potent inhibitors of VEGFR-2.[10][11][18]

Signaling Pathway and Point of Inhibition:

Binding of VEGF to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, activating multiple downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways.[17] These pathways promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels. Pyridinyl-pyrazole inhibitors target the ATP-binding site of the VEGFR-2 kinase domain, blocking its autophosphorylation and subsequent downstream signaling.[10][11]

Caption: VEGFR signaling pathway and inhibition.

Epidermal Growth Factor Receptor (EGFR): A Driver of Tumor Proliferation

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[19][20] Overexpression or activating mutations of EGFR are common in many cancers, including non-small cell lung cancer and colorectal cancer, leading to uncontrolled tumor growth.[20] Pyrazole and pyrazolopyrimidine derivatives have been developed as potent EGFR inhibitors.[19][21]

Signaling Pathway and Point of Inhibition:

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins that activate downstream signaling cascades, most notably the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[19][20] This leads to increased cell proliferation and survival. Pyridinyl-pyrazole and related compounds inhibit EGFR by competing with ATP for binding to the kinase domain, thereby preventing its activation and blocking downstream signaling.[19][21]

Caption: General workflow for kinase inhibitor evaluation.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2)

This protocol describes a generic, luminescence-based in vitro kinase assay to determine the IC50 value of a test compound. The principle relies on the quantification of ATP remaining after the kinase reaction; a lower luminescent signal indicates higher kinase activity (more ATP consumed).

Materials:

-

Recombinant human kinase (e.g., VEGFR-2)

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

ATP

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (pyridinyl-pyrazole derivative) dissolved in DMSO

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipette

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤ 1%).

-

Kinase Reaction Setup: In each well of the assay plate, add the kinase, substrate, and test compound at various concentrations. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Reaction Termination and Signal Generation: Stop the kinase reaction and generate the luminescent signal according to the manufacturer's protocol for the chosen assay kit. This typically involves adding a reagent that depletes the remaining ATP and then a second reagent that converts the generated ADP back to ATP, which is then used by a luciferase to produce light.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Protocol: Cellular Phosphorylation Assay by Western Blot (e.g., for EGFR)

This protocol details the use of Western blotting to assess the inhibitory effect of a pyridinyl-pyrazole compound on the phosphorylation of a target kinase in a cellular context.

Materials:

-

Cancer cell line overexpressing the target kinase (e.g., A431 for EGFR)

-

Cell culture medium and supplements

-

Test compound (pyridinyl-pyrazole derivative)

-

Ligand for receptor stimulation (e.g., EGF for EGFR)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Western blot transfer system and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (phospho-specific and total protein for the target kinase, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for several hours to reduce basal kinase activity.

-

Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate ligand (if applicable) for a short period (e.g., 15 minutes with EGF) to induce kinase phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated form of the target kinase overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Reprobing:

-

To normalize for protein loading, the membrane can be stripped of the antibodies and reprobed with a primary antibody against the total form of the target kinase and a loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition.

-

Plot the normalized phosphorylation levels against the compound concentration to determine the cellular IC50.

-

Protocol: Cell Proliferation Assay (e.g., MTT Assay for EGFR Inhibitors)

This protocol describes the use of the MTT assay to evaluate the effect of a pyridinyl-pyrazole compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., A431)

-

Cell culture medium and supplements

-

Test compound (pyridinyl-pyrazole derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a defined period (e.g., 72 hours). Include vehicle-treated control wells.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

-

Protocol: In Vitro Angiogenesis Assay (HUVEC Tube Formation Assay for VEGFR Inhibitors)

This protocol assesses the anti-angiogenic potential of a pyridinyl-pyrazole compound by measuring its effect on the ability of human umbilical vein endothelial cells (HUVECs) to form capillary-like structures. [6][20][22] Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Basement membrane extract (e.g., Matrigel)

-

Test compound (pyridinyl-pyrazole derivative)

-

96-well plates

-

Inverted microscope with a camera

Procedure:

-

Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for at least 30 minutes.

-

Cell Seeding and Treatment:

-

Harvest HUVECs and resuspend them in medium containing various concentrations of the test compound.

-

Seed the treated HUVECs onto the solidified basement membrane extract.

-

-

Incubation: Incubate the plate at 37°C for 4-18 hours to allow for tube formation.

-

Imaging: Visualize and capture images of the tube-like structures using an inverted microscope.

-

Quantification:

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Compare the results from the compound-treated wells to the vehicle-treated control wells to determine the inhibitory effect.

-

Conclusion and Future Perspectives

The pyridinyl-pyrazole scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of kinase inhibitors with significant therapeutic potential. The versatility of this chemical motif allows for the generation of compounds with high potency and selectivity against key targets in oncology and inflammation. The experimental protocols and workflows detailed in this guide provide a robust framework for the identification, characterization, and advancement of novel pyridinyl-pyrazole-based drug candidates.

Future efforts in this field will likely focus on several key areas:

-

Enhancing Selectivity: While many potent inhibitors have been developed, achieving exquisite selectivity remains a challenge. A deeper understanding of the structural nuances of kinase active sites will be crucial for designing next-generation inhibitors with improved safety profiles.

-

Overcoming Drug Resistance: The emergence of drug resistance is a major hurdle in targeted therapy. The design of novel pyridinyl-pyrazole compounds that can overcome known resistance mutations is an active area of research.

-

Exploring New Targets: The vastness of the human kinome presents numerous opportunities for the discovery of novel therapeutic targets. High-throughput screening of pyridinyl-pyrazole libraries against a broader range of kinases may uncover new therapeutic avenues.

-

Polypharmacology: The ability of some pyridinyl-pyrazole compounds to inhibit multiple kinases can be advantageous in treating complex diseases. A rational approach to designing multi-targeted inhibitors could lead to more effective therapies.

By leveraging the insights and methodologies presented in this guide, the scientific community is well-positioned to continue to unlock the full therapeutic potential of the pyridinyl-pyrazole scaffold and deliver innovative medicines to patients in need.

References

-

Szabo, M., et al. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7357-7361. [Link]

-

El-Naggar, M., et al. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Journal of the Egyptian National Cancer Institute, 36(1), 1-15. [Link]

-

Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural & Molecular Biology, 9(4), 268-272. [Link]

-

Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay. (2016). Journal of Visualized Experiments, (116), e54635. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Journal of Molecular Structure, 1284, 135338. [Link]

-

Evaluation of Novel Pyrazol-4yl Pyridine Derivatives Possessing Arylsulfonamide Tethers as C-Jun N-Terminal Kinase (Jnk) Inhibitors in Leukemia Cells. (2022). ResearchGate. [Link]

-

Abdel-Aziz, A. A. M., et al. (2020). Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase. Bioorganic Chemistry, 101, 103916. [Link]

-

HUVEC Tube Formation Assay. (n.d.). Bio-protocol. [Link]

-

Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. (n.d.). ResearchGate. [Link]

-

El-Damasy, D. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(1), 169-185. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330. [Link]

-

El-Gohary, N. S., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 31011-31024. [Link]